3,4-dihydro-2H-1,4-benzoxazin-2-yl(pyrrolidin-1-yl)methanone
Overview
Description
3,4-Dihydro-2H-1,4-benzoxazin-2-yl(pyrrolidin-1-yl)methanone is a heterocyclic compound that belongs to the class of benzoxazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-yl(pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the reaction of o-aminophenol with formaldehyde and an appropriate amine under reflux conditions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via a nucleophilic substitution reaction, where the benzoxazine intermediate reacts with pyrrolidine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1,4-benzoxazin-2-yl(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the benzoxazine ring.
Reduction: Reduced forms with modified biological properties.
Substitution: Substituted benzoxazines with diverse functional groups.
Scientific Research Applications
3,4-Dihydro-2H-1,4-benzoxazin-2-yl(pyrrolidin-1-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazin-2-yl(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These compounds act as inhibitors of insulin release and vascular smooth muscle relaxants.
4-Aryl-3,4-dihydro-2H-1,4-benzoxazines: These analogues exhibit anticancer activity and are structurally similar to the compound .
Uniqueness
3,4-Dihydro-2H-1,4-benzoxazin-2-yl(pyrrolidin-1-yl)methanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzoxazines .
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-2-yl(pyrrolidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(15-7-3-4-8-15)12-9-14-10-5-1-2-6-11(10)17-12/h1-2,5-6,12,14H,3-4,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXULTYAOOTBMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CNC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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